molecular formula C24H25FN6O2 B2623902 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 1260988-23-5

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Katalognummer: B2623902
CAS-Nummer: 1260988-23-5
Molekulargewicht: 448.502
InChI-Schlüssel: NIFKTLTZMLYBGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinoxaline class, characterized by a fused triazole-quinoxaline core. Its structure includes a 1-propyl substituent at position 1 of the triazole ring and a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl chain at position 3.

Eigenschaften

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c1-2-5-21-26-27-23-24(33)30(19-6-3-4-7-20(19)31(21)23)16-22(32)29-14-12-28(13-15-29)18-10-8-17(25)9-11-18/h3-4,6-11H,2,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKTLTZMLYBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazoloquinoxaline core with a piperazine substituent, which is known for contributing to various biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile, potentially affecting its interaction with biological targets.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures often exhibit antidepressant and anxiolytic properties. For instance, piperazine derivatives have been studied for their ability to modulate serotonin receptors, which are critical in mood regulation. In animal models, derivatives of triazoloquinoxaline have shown significant reductions in anxiety-like behaviors, suggesting that this compound may also possess similar effects.

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has been documented in several studies. A study focusing on similar compounds demonstrated that they inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific compound under discussion may also exhibit these properties based on its structural analogies.

Enzyme Inhibition

Compounds containing the piperazine moiety have been associated with enzyme inhibition activities. Specifically, they can act as inhibitors of phosphodiesterase (PDE) enzymes, which play a role in various physiological processes including vasodilation and neurotransmission. Inhibitors of PDE5 have shown promise in treating conditions like erectile dysfunction and pulmonary hypertension.

Case Studies and Experimental Results

  • Antidepressant Activity : A study evaluated the effects of similar piperazine derivatives on depressive behavior in rodent models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant effects (IC50 values around 0.5 µM) .
  • Anticancer Efficacy : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that triazoloquinoxaline derivatives induce apoptosis with IC50 values ranging from 1 to 5 µM .
  • PDE Inhibition : A comparative study on PDE inhibitors highlighted that compounds with a piperazine ring structure showed enhanced potency against PDE5, with IC50 values reported between 0.01 µM to 0.05 µM .

Summary Table of Biological Activities

Activity Mechanism IC50 Value Reference
AntidepressantSerotonin receptor modulation~0.5 µM
AnticancerInduction of apoptosis1-5 µM
PDE InhibitionInhibition of phosphodiesterase enzymes0.01-0.05 µM

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of triazoloquinoxalines exhibit significant biological activities. The following are some notable applications:

Antidepressant Activity

The piperazine moiety is known for its antidepressant properties. Compounds similar to this one have been shown to interact with serotonin receptors, potentially leading to mood-enhancing effects. The incorporation of the fluorophenyl group may further modulate these effects by altering receptor affinity and selectivity.

Anticancer Effects

Compounds with triazoloquinoxaline structures have demonstrated anticancer properties in various studies. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Antimicrobial Properties

There is evidence suggesting that similar compounds possess antimicrobial activity. The interaction of the piperazine ring with microbial enzymes could disrupt essential metabolic processes, thereby exerting antimicrobial effects.

Synthesis Pathways

The synthesis of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one typically involves multi-step synthetic pathways. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Functionalization of the quinoxaline core to enhance biological activity.

Case Studies

Several studies have documented the biological activities of related compounds:

Case Study 1: Antidepressant Activity

A study investigated the effects of triazoloquinoxaline derivatives on serotonin receptors. Results indicated that these compounds could significantly increase serotonin levels in animal models, suggesting potential for treating depression .

Case Study 2: Anticancer Properties

Research published in pharmacological journals demonstrated that certain triazoloquinoxalines could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This finding supports further exploration of this compound in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazoloquinoxaline Cores

  • Compound g (): Structure: 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Key Differences: Replaces the fluorophenyl group with a dichlorophenyl moiety and substitutes the propyl chain with isopropyl.
  • Compound from : Structure: 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one. Key Differences: Incorporates a difluorophenyl group and a tetrahydrofuran ring. The additional fluorine atoms may enhance metabolic stability compared to the monoflurophenyl group in the target compound .

Piperazine-Containing Analogues

  • Compound from : Structure: 5-{1-[2-(4-Fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Key Differences: Replaces the triazoloquinoxaline core with a simpler triazolone ring and substitutes the oxoethyl linker with a fluorophenoxyacetyl group. This modification likely reduces molecular rigidity, affecting binding kinetics .
  • Compound from :

    • Structure: 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate.
    • Key Differences: Uses a fluorobenzoyl group instead of fluorophenyl-piperazine. The trifluoroacetate counterion improves solubility but may limit blood-brain barrier penetration compared to the neutral target compound .

Pharmacological and Computational Insights

  • Binding Affinity Predictions: AutoDock Vina () has been widely used to predict binding modes of triazoloquinoxalines to targets like serotonin (5-HT) or dopamine receptors. The target compound’s fluorophenyl group may form halogen bonds with residues in the 5-HT2A receptor, while the propyl chain could enhance hydrophobic interactions in the receptor pocket .
  • Physicochemical Properties :

Property Target Compound Compound g () Compound
Molecular Weight (g/mol) ~520 ~650 ~470
LogP (Predicted) 3.8 4.5 3.2
Halogen Substituents 1 F 2 Cl 1 F

The target compound’s moderate LogP (3.8) suggests balanced lipophilicity for CNS penetration, whereas Compound g’s higher LogP (4.5) may limit bioavailability .

Research Findings and Implications

  • Receptor Selectivity : Fluorophenyl-substituted piperazines (as in the target compound) often exhibit higher selectivity for 5-HT1A over D2 receptors compared to dichlorophenyl analogues, reducing extrapyramidal side effects in preclinical models .
  • Metabolic Stability : The oxoethyl linker in the target compound may confer resistance to hepatic esterase degradation compared to acetylated linkers in ’s compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.